(R)-Enflurane
Overview
Description
(R)-Enflurane is a useful research compound. Its molecular formula is C3H2ClF5O and its molecular weight is 184.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Studies
The electrochemical reduction of (R)-Enflurane has been studied, revealing its reaction with electro-generated superoxide. This interaction is crucial in understanding the electrochemical properties of this compound in various environments, including medical and scientific applications (Moorcroft, Hahn, & Compton, 2003).
Infrared Spectroscopy and Molecular Analysis
In-depth theoretical and experimental studies using infrared spectroscopy have been conducted on this compound. These studies provide insights into its molecular structure and behavior, particularly in low-temperature conditions. Such information is critical in designing and optimizing its use in various scientific fields (Michalska et al., 2007).
Biological Interactions and Conformational Exploration
Research has explored this compound's conformation in biological environments, such as its interaction with the Integrin LFA-1 enzyme. Understanding these interactions is key to developing targeted medical applications, including anesthesia and potentially other therapeutic uses (Andrade et al., 2015).
Vibrational Spectra Studies
The vibrational spectra of this compound have been studied using FTIR and Raman spectroscopy. These studies provide a deeper understanding of its molecular vibrations and interactions, essential for its application in fields such as pharmaceuticals and materials science (Melikova et al., 2015).
Molecular Interaction Modeling
Ab initio studies on the interaction between this compound and aromatic compounds provide insights into its potential bonding mechanisms with neuroreceptors. This research aids in understanding the anesthetic action of this compound at a molecular level (Zierkiewicz, 2010).
Binding Site Analysis
Studies on the binding sites of this compound in human serum albumin have revealed its selectivity and interaction dynamics. This research is significant in optimizing this compound's efficacy and safety in medical applications (Liu & Eckenhoff, 2005).
Properties
IUPAC Name |
(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQOUSTVILISH-SFOWXEAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)F)(F)F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(OC(F)F)(F)F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904634 | |
Record name | (R)-Enflurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22194-22-5 | |
Record name | Enflurane, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Enflurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENFLURANE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNU2UF1MBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.